molecular formula C12H13BrO B3032617 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 30098-36-3

7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3032617
CAS No.: 30098-36-3
M. Wt: 253.13
InChI Key: DICBLUWDHOXSEQ-UHFFFAOYSA-N
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Description

7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of brominated naphthalenes These compounds are characterized by the presence of a bromine atom and methyl groups attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a precursor naphthalene compound. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include:

  • Solvent: Acetic acid or dichloromethane
  • Temperature: Room temperature to reflux conditions
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of such compounds may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding naphthoquinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Amino or thio-substituted naphthalenes

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-5,8-dimethyl-1-naphthol
  • 7-Bromo-5,8-dimethyl-2-naphthoic acid
  • 7-Bromo-5,8-dimethyl-1,4-naphthoquinone

Uniqueness

7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern on the naphthalene ring, which can result in distinct chemical and biological properties compared to other brominated naphthalenes

Properties

IUPAC Name

7-bromo-5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-7-6-10(13)8(2)12-9(7)4-3-5-11(12)14/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICBLUWDHOXSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1CCCC2=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218373
Record name 7-Bromo-3,4-dihydro-5,8-dimethyl-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30098-36-3
Record name 7-Bromo-3,4-dihydro-5,8-dimethyl-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30098-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3,4-dihydro-5,8-dimethyl-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 15.0 g of 5,8-dimethyltetralone (purchased from Wiley Organics) in 250 mL of methylene chloride was added 28.7 g of aluminum chloride (purchased from Aldrich Chemical Co.). The mixture was cooled to 0° C. and then a solution of 15.2 g bromine in 90 mL of methylene chloride was added dropwise. After the mixture was stirred at room temperature for 2 h, it was cooled to 0° C. and then approximately 200 g of ice was added. The resulting mixture was filtered. The organic layer was separated and was washed with 1N aqueous sodium hydroxide, dried over MgSO4, filtered, and concentrated under reduced pressure. The resulting solid was crystallized from 1-chlorobutane to give 21.8 g of the title compound of Step A as a solid melting at 64°-68° C. 1H NMR (CDCl3): δ 2.11 (m, 2H), 2.25 (s, 3H), 2.64 (t, 2H), 2.66 (s, 3H), 2.77 (t, 2H), 7.53 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
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7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 3
7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 4
7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 5
7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 6
7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one

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